
L-873724
Descripción general
Descripción
L-873724 es un potente, biodisponible por vía oral, selectivo y reversible inhibidor no básico de la catepsina K. Ha demostrado una eficacia significativa en la inhibición de la resorción ósea, convirtiéndolo en un compuesto valioso en el tratamiento de enfermedades como la osteoporosis .
Métodos De Preparación
La síntesis de L-873724 implica múltiples pasos, comenzando con la preparación de intermediarios claveLos métodos de producción industrial no están ampliamente documentados, pero el compuesto se sintetiza en laboratorios de investigación utilizando técnicas estándar de síntesis orgánica .
Análisis De Reacciones Químicas
L-873724 se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonilo en un sulfuro.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo cianometilo
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio y nucleófilos como las aminas. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Chemistry
L-873724 serves as a valuable tool compound for studying the inhibition of cathepsin K and its effects on bone resorption. Its unique structural features allow researchers to explore various chemical reactions, including oxidation and substitution reactions .
Biology
In biological research, this compound is utilized to investigate the role of cathepsin K in several processes:
- Bone Metabolism : Studies have demonstrated its efficacy in inhibiting bone resorption, making it a candidate for osteoporosis treatment.
- Collagen Degradation : The compound aids in understanding how cathepsin K contributes to collagen degradation in pathological conditions .
Medicine
This compound has been extensively studied for its therapeutic potential:
- Osteoporosis Treatment : Preclinical studies indicate significant promise in treating osteoporosis by reducing bone loss through selective inhibition of cathepsin K .
- Other Bone-related Diseases : Ongoing research is exploring its application in other conditions associated with abnormal bone metabolism.
Industry
In pharmaceutical development, this compound is being investigated for:
- Drug Development : As a lead compound for new drugs targeting cathepsin K and related enzymes.
- Biochemical Probes : Its selectivity and potency make it suitable for developing biochemical probes in research settings .
Case Study 1: Efficacy in Osteoporosis Models
A study conducted on rhesus monkeys demonstrated that this compound effectively inhibited bone resorption when administered orally. The results indicated a marked increase in bone mineral density compared to control groups .
Case Study 2: Mechanistic Insights
Research focusing on the biochemical pathways influenced by this compound revealed that its inhibition of cathepsin K leads to decreased activity in osteoclasts, the cells responsible for bone resorption. This finding underscores the compound's potential as a therapeutic agent in managing osteoporosis .
Mecanismo De Acción
L-873724 ejerce sus efectos inhibiendo selectivamente la catepsina K, una proteasa de cisteína involucrada en la resorción ósea. El compuesto se une al sitio activo de la catepsina K, impidiendo que degrade el colágeno y otras proteínas de la matriz ósea. Esta inhibición conduce a una reducción de la resorción ósea y un aumento de la densidad mineral ósea .
Comparación Con Compuestos Similares
L-873724 es único debido a su alta selectividad y potencia como inhibidor de la catepsina K. Los compuestos similares incluyen:
Odanacatib: Otro inhibidor de la catepsina K con una potencia similar pero diferentes propiedades farmacocinéticas.
Balicatib: Un inhibidor de la catepsina K con una estructura química y un mecanismo de acción diferentes.
Relacatib: Otro inhibidor con aplicaciones similares pero diferentes perfiles de selectividad
This compound destaca por su inhibición reversible y biodisponibilidad oral, convirtiéndolo en un candidato prometedor para futuras investigaciones y desarrollo .
Actividad Biológica
L-873724, a synthetic compound categorized as an α,α-disubstituted cyclic amino acid derivative, has garnered attention in medicinal chemistry due to its significant biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₁₈H₁₈F₃N₃O₃S and a molecular weight of approximately 481.53 g/mol. Its unique structural features include a trifluoromethyl group and a sulfonamide moiety, which enhance its biological activity and specificity towards certain biological targets.
This compound primarily functions as a potent inhibitor of cathepsin K (Cat K), an enzyme implicated in bone resorption processes. The compound exhibits greater than 100-fold selectivity for human Cat K compared to other cathepsins, making it a valuable tool for studying the enzyme's roles in various physiological and pathological conditions .
Inhibition Studies
Research indicates that this compound demonstrates similar inhibitory potency to other known Cat K inhibitors like odanacatib. Both compounds have comparable IC(50) values against Cat K in cell-based assays, underscoring their potential for therapeutic applications in osteoporosis and other bone-related disorders .
Comparative Analysis with Other Compounds
The following table summarizes the biological activity of this compound in comparison with other related compounds:
Compound Name | Structural Features | Biological Activity | Selectivity |
---|---|---|---|
This compound | α,α-disubstituted cyclic amino acid | Potent Cat K inhibitor | >100-fold for Cat K |
Odanacatib | Amino-acetonitrile derivative | Cat K inhibition | High selectivity |
Balicatib | Basic inhibitor | Lysosomal effects | Variable |
Therapeutic Applications
Due to its selective inhibition of Cat K, this compound is being explored for various therapeutic applications, particularly in:
- Osteoporosis Treatment : By inhibiting bone resorption, this compound may help in managing osteoporosis .
- Cancer Research : Its inhibitory effects on cathepsins could have implications in cancer biology, where cathepsins are often overexpressed .
- Inflammatory Diseases : The compound's mechanism may also contribute to anti-inflammatory pathways, providing avenues for research into inflammatory conditions.
Case Studies and Research Findings
Several studies have employed this compound to elucidate its biological roles:
- In vitro Studies : Research demonstrated that this compound effectively inhibited osteoclast-mediated bone resorption in cultured cells, confirming its potential as an anti-resorptive agent .
- Pharmacokinetics : Studies on the pharmacokinetic profile of this compound indicate favorable absorption and distribution characteristics, making it suitable for further clinical development .
- Comparative Efficacy : In comparative studies with other cathepsin inhibitors, this compound showed superior potency and selectivity, reinforcing its position as a leading candidate for drug development targeting bone metabolism disorders .
Propiedades
IUPAC Name |
(2S)-N-(cyanomethyl)-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O3S/c1-15(2)14-20(22(30)28-13-12-27)29-21(23(24,25)26)18-6-4-16(5-7-18)17-8-10-19(11-9-17)33(3,31)32/h4-11,15,20-21,29H,13-14H2,1-3H3,(H,28,30)/t20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFDSJLOCIGIKP-SFTDATJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC#N)NC(C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC#N)N[C@@H](C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603139-12-4 | |
Record name | L-873724 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603139124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-873724 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29250PP3ON | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.